![molecular formula C17H14N4O2 B1398059 4-({[4-(ピリジン-3-イル)ピリミジン-2-イル]アミノ}メチル)安息香酸 CAS No. 849235-68-3](/img/structure/B1398059.png)
4-({[4-(ピリジン-3-イル)ピリミジン-2-イル]アミノ}メチル)安息香酸
概要
説明
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Notably, N-(2-Aminophenyl)-4-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzamide (MGCD0103), an analog of the compound, has been identified as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1, 2, 3, and 11 at submicromolar concentrations, leading to:
- Induction of histone acetylation
- Cell cycle arrest
- Apoptosis in cancer cells
MGCD0103 has shown promising results in preclinical studies and has entered clinical trials for its anticancer efficacy .
Kinase Inhibition
The compound is also recognized for its role as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer progression. The pyrimidine structure allows for selective binding to specific kinases, which is essential for developing targeted therapies. The compound's ability to inhibit kinases can lead to reduced tumor growth and improved patient outcomes in cancers where these pathways are dysregulated .
Case Studies
Several studies have documented the efficacy of the compound and its derivatives:
-
MGCD0103 Study :
- Objective : Evaluate the anticancer effects of MGCD0103.
- Findings : Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
- Clinical Trials : Currently undergoing clinical trials for its effectiveness against hematological malignancies.
-
Inhibition of Specific Kinases :
- Study Focus : Investigate the selectivity of the compound against various kinases.
- Results : Showed potent inhibition of specific kinases involved in tumorigenesis, supporting its application in targeted cancer therapies.
作用機序
Target of Action
The primary target of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, preventing the phosphorylation of tyrosine residues on the target proteins. This inhibition disrupts the signal transduction pathways, leading to decreased cell proliferation and increased cell death .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. It primarily impacts the signal transduction pathways involved in cell growth and proliferation. By inhibiting these pathways, the compound can control the growth of cells, particularly those in cancerous conditions .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, half-life, and elimination routes are areas of ongoing research.
Result of Action
The result of the action of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a decrease in cell proliferation and an increase in cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as chronic myelogenous leukemia .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability Additionally, the compound’s effectiveness may be influenced by the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
生化学分析
Biochemical Properties
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition is significant in the treatment of certain cancers, as it can prevent the proliferation of cancer cells. The compound forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, thereby blocking their activity .
Cellular Effects
The effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the signaling pathways that promote cell growth and survival . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of target proteins. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . The inhibition of tyrosine kinase activity leads to a cascade of downstream effects, including the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.
Dosage Effects in Animal Models
The effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tyrosine kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in preclinical studies.
Metabolic Pathways
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also interact with other enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . It may also bind to specific proteins that facilitate its transport and accumulation in target tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit tyrosine kinases. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
生物活性
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name: 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid
Molecular Weight: 320.35 g/mol
CAS Number: 917392-54-2
Biological Activity Overview
Research indicates that compounds with pyridine and pyrimidine moieties exhibit diverse biological activities, including antiproliferative effects against various cancer cell lines. The specific compound under investigation has shown promising results in inhibiting cell growth, particularly in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid. The key findings are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.058 | Inhibition of cell cycle progression |
A549 | 0.035 | Induction of apoptosis |
MDA-MB-231 | 0.021 | Disruption of mitochondrial function |
These IC50 values indicate high potency, suggesting that the compound effectively inhibits cell proliferation at low concentrations .
Structure-Activity Relationship (SAR)
The structure of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid plays a crucial role in its biological activity. Modifications to the pyridine and pyrimidine rings have been shown to enhance or diminish activity:
- Hydroxyl Groups: The presence of hydroxyl (-OH) groups significantly improves antiproliferative activity, particularly against the HeLa and MCF-7 cell lines.
- Amine Substituents: The introduction of amine groups enhances interaction with cellular targets, improving efficacy .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized derivatives of pyridine and evaluated their activity against multiple cancer cell lines. The compound demonstrated significant inhibition rates compared to standard treatments, indicating its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that treatment with 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .
特性
IUPAC Name |
4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKURPVKNVDIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849235-68-3 | |
Record name | 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。